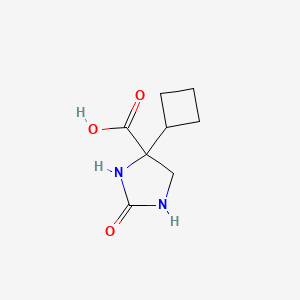![molecular formula C19H21N5O4S B2828368 ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate CAS No. 1172493-14-9](/img/structure/B2828368.png)
ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings. The compound also contains a pyrazolo[3,4-d]pyridazine ring, a thioacetamido group, and a methoxyphenyl group. These groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyridazine ring system is a bicyclic structure that contains nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester and methoxyphenyl groups could potentially make the compound relatively non-polar, affecting its solubility in different solvents .科学的研究の応用
Pharmacokinetics and Bioequivalence
- A study by Annunziato and di Renzo (1993) focused on evaluating the bioequivalence of tablet and capsule formulations of a novel non-steroidal anti-inflammatory agent, highlighting pharmacokinetic parameters like Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers (Annunziato & di Renzo, 1993).
Environmental and Occupational Exposure
- Research by Loh et al. (2003) investigated the haematological effects of exposure to 2-Ethoxy ethyl acetate, a solvent with broad industrial applications, demonstrating the potential for occupational health risks and providing insights into the regulatory and safety measures required to protect workers (Loh et al., 2003).
Metabolism and Antioxidant Properties
- Cerdá, Tomás-Barberán, and Espín (2005) explored the metabolism of ellagitannins, dietary polyphenols with antioxidant and cancer chemopreventive activities, in humans, identifying biomarkers and assessing individual variability in metabolite excretion. This research highlights the importance of understanding the metabolic fate of dietary compounds for their effective use in chemoprevention (Cerdá, Tomás-Barberán, & Espín, 2005).
Toxicology and Safety
- A study on the toxicokinetics of ethyl tert-butyl ether (ETBE), a potential replacement for methyl tert-butyl ether in unleaded gasoline, by Nihlen, Löf, and Johanson (1998) provided insights into the uptake, disposition, and potential health effects of ETBE, demonstrating the importance of understanding the impacts of chemical exposures on human health (Nihlen, Löf, & Johanson, 1998).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-4-28-17(26)10-20-16(25)11-29-19-18-13(12(2)22-23-19)9-21-24(18)14-7-5-6-8-15(14)27-3/h5-9H,4,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUTTXFMAGYKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

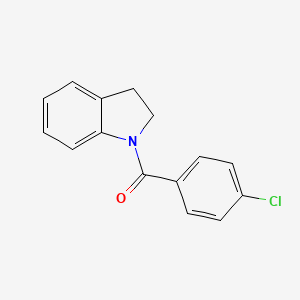
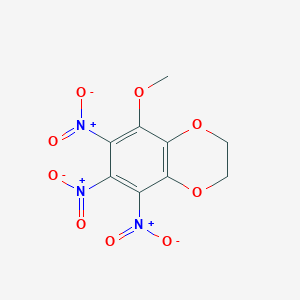
![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)
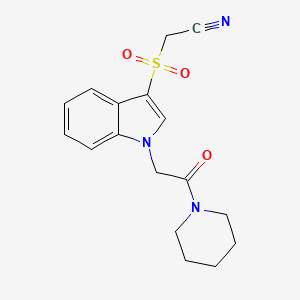
![(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2828290.png)
![3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid](/img/structure/B2828292.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)

![Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2828296.png)
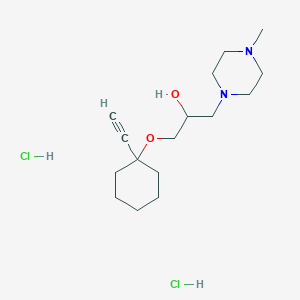
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2828302.png)
